Moveltipril calcium
Descripción general
Descripción
Moveltipril calcium is a compound with the molecular formula C38H58CaN4O10S2 . It is also known by other names such as Altiopril calcium and Lowpres . It is a potent angiotensin-converting enzyme (ACE) inhibitor .
Molecular Structure Analysis
The molecular structure of Moveltipril calcium is complex. Its IUPAC name is calcium; (2 S )-1- [ (2 S )-3- [ (2 R )-2- (cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate . The molecular weight of Moveltipril calcium is 835.1 g/mol .Aplicaciones Científicas De Investigación
1. Cardiovascular Effects
Moveltipril calcium, a calcium antagonist, has been studied extensively for its cardiovascular effects. A significant finding is its application in the treatment of hypertension and angina. It achieves this by blocking calcium channels and, in some cases, promoting nitric oxide production. This action results in the dilation of blood vessels, leading to decreased blood pressure and alleviating angina symptoms. For instance, nifedipine, a drug similar to moveltipril calcium, has been used in managing stable angina pectoris, showing no effect on major cardiovascular event-free survival but reducing the need for coronary angiography and interventions (Poole‐Wilson et al., 2004).
2. Renal Function Improvement
Moveltipril calcium and similar calcium antagonists have been found to positively impact renal function, especially in hypertensive patients. Studies show that these drugs can sustain and improve kidney transplant function over extended periods. For example, hypertensive kidney transplant patients treated with nifedipine, a comparable calcium antagonist, displayed significant improvement in kidney function over two years (Midtvedt et al., 2001).
3. Gastrointestinal Effects
Research indicates that calcium antagonists like moveltipril calcium may influence gastrointestinal functions. One study highlighted that calcium antagonists were associated with an increased risk of gastrointestinal hemorrhage in hypertensive patients over 67 years old (Pahor et al., 1996). This finding suggests that these drugs should be prescribed with caution in older patients who have risk factors for gastrointestinal bleeding.
4. Neurotoxicity and Neurotransmitter Release
Moveltipril calcium and related drugs have been implicated in neurotoxicity and neurotransmitter release modulation. One study on nifedipine showed that it facilitates neurotransmitter release independently ofcalcium channels, which may partially explain some of its side effects. This effect is independent of its L-type calcium channel blocking effect, indicating that nifedipine may directly target the release process downstream of calcium entry or release. This finding is important for understanding the full range of actions and potential side effects of calcium antagonists like moveltipril calcium (Hirasawa & Pittman, 2003).
5. Effects on Lipid Metabolism and Atherogenesis
Moveltipril calcium has also been studied for its effects on lipid metabolism and atherogenesis. A study on rabbits fed a high cholesterol diet showed that nifedipine significantly reduced the formation of atherosclerotic lesions without affecting hypercholesterolemia. This suggests that calcium antagonists like moveltipril calcium may have a protective role against atherosclerosis, independent of their effects on cholesterol levels (Henry & Bentley, 1981).
Safety And Hazards
Moveltipril calcium should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13-,15+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMQPZYCDIHQL-VCTVXEGHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58CaN4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moveltipril calcium | |
CAS RN |
85921-53-5 | |
Record name | Moveltipril calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085921535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOVELTIPRIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB44S25HE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.